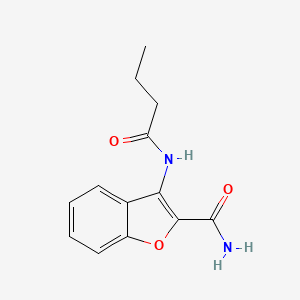

3-丁酰胺基苯并呋喃-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Butyramidobenzofuran-2-carboxamide is a compound that belongs to the class of benzofuran derivatives . Benzofuran is a heterocyclic compound consisting of fused benzene and furan rings . It is a colorless liquid and a component of coal tar . Benzofuran is the structural nucleus of many related compounds with more complex structures .

Synthesis Analysis

The synthesis of benzofuran derivatives involves various methods. For instance, the synthetic strategies of indole 2 and 3-carboxamide derivatives were investigated . In another study, a short and highly modular synthetic route was presented that involves 8-aminoquinoline directed C–H arylation and transamidation chemistry . This method enables access to a wide range of elaborate benzofuran-2-carboxamides .Molecular Structure Analysis

The molecular structure of benzofuran derivatives has been the focus of many researchers. The presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . In another study, the design, synthesis, and evaluation of novel indole-2-carboxamides were carried out .Chemical Reactions Analysis

The chemical reactions of benzofuran derivatives have been studied extensively. For instance, the synthetic strategies of indole 2 and 3-carboxamide derivatives were investigated . In another study, the research developments in the syntheses of pyrimidines were summarized .科学研究应用

官能化反应的实验和理论研究

一项研究重点关注相关化合物的官能化反应,提供了对合成途径和这些反应的理论基础的见解。İ. Yıldırım 等人(2005 年)详细介绍了 1H-吡唑-3-羧酸通过反应转化为相应的酰胺,强调了合成化合物的经光谱确定的结构,并从理论上检验了反应机理 (İ. Yıldırım,F. Kandemirli,& E. Demir,2005)。

新型化合物的合成和表征

另一个感兴趣的领域涉及合成和表征具有潜在生物活性的新衍生物。Ashraf S. Hassan 等人(2014 年)合成了新的 5-氨基吡唑和吡唑并[1,5-a]嘧啶衍生物,重点研究了它们对艾氏腹水癌 (EAC) 细胞的体外细胞毒活性,展示了基于元素分析和光谱数据的结构解析 (Ashraf S. Hassan,T. Hafez,& Souad A. Osman,2014)。

作用机制

Target of Action

The primary target of 3-Butyramidobenzofuran-2-carboxamide is the mycobacterial membrane protein large 3 (MmpL3) . MmpL3 is responsible for the translocation of mycolic acids across the plasma membrane . This protein is considered one of the most druggable targets of Mycobacterium tuberculosis .

Mode of Action

The carboxamide moiety in 3-Butyramidobenzofuran-2-carboxamide forms hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . This interaction with its target protein, MmpL3, likely results in the inhibition of mycolic acid translocation, disrupting the normal functioning of the mycobacterial cell membrane .

Biochemical Pathways

Given its target, it can be inferred that it affects themycolic acid biosynthesis and incorporation on the mycobacterial cell wall . The disruption of these pathways could lead to downstream effects such as impaired cell wall formation and function, potentially leading to cell death.

Result of Action

The molecular and cellular effects of 3-Butyramidobenzofuran-2-carboxamide’s action would likely include the disruption of mycolic acid translocation and subsequent impairment of cell wall formation and function . This could potentially lead to the death of the mycobacterial cells, thereby exerting its anti-tubercular effects .

未来方向

Benzofuran derivatives have shown potential in various fields. For instance, a study suggested that benzofuran derivatives are promising candidates for development as anticancer agents . Another study presented a short and highly modular synthetic route that enables access to a wide range of elaborate benzofuran-2-carboxamides, suggesting its potential for generating structurally diverse collections of benzofuran derivatives for small molecule screening campaigns .

属性

IUPAC Name |

3-(butanoylamino)-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3/c1-2-5-10(16)15-11-8-6-3-4-7-9(8)18-12(11)13(14)17/h3-4,6-7H,2,5H2,1H3,(H2,14,17)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFGDXVWCCRKIFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(4-hydroxyphenyl)-6-isopentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2862132.png)

![N-(3-methylphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2862134.png)

![[1-(2-Amino-ethyl)-piperidin-4-yl]-dimethyl-amine](/img/structure/B2862136.png)

![methyl N-[4-({2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}sulfamoyl)phenyl]carbamate](/img/structure/B2862145.png)

![8-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-3-methyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![(2E)-3-[2-(2-cyanophenoxy)phenyl]prop-2-enoic acid](/img/structure/B2862152.png)

![N-[3-(diethylamino)propyl]-8-methoxy-2-oxochromene-3-carboxamide](/img/structure/B2862154.png)